N-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide
Overview
Description
N-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide, also known as MP-10, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicine and biochemistry.
Mechanism of Action
N-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide acts as a selective agonist for the dopamine D3 receptor, which is primarily expressed in the mesocorticolimbic system of the brain. Activation of the D3 receptor by this compound leads to the modulation of various signaling pathways, including the cAMP/PKA pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. These signaling pathways are involved in various cellular processes, including neurotransmitter release, gene expression, and cell survival.
Biochemical and Physiological Effects:
The activation of the D3 receptor by this compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. This compound has also been shown to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons. Additionally, this compound has been shown to have anti-inflammatory effects, indicating its potential as a therapeutic agent for inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the D3 receptor, its stability in aqueous solutions, and its ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential for off-target effects at higher concentrations.
Future Directions
There are several future directions for the study of N-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide, including its potential as a therapeutic agent for neurological and psychiatric disorders, its use as a tool to study the role of dopamine receptors in various cellular processes, and its optimization for improved selectivity and potency. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved pharmacological properties.
Scientific Research Applications
N-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential treatment for Parkinson's disease and other neurological disorders. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for psychiatric disorders. In biochemistry, this compound has been used as a tool to study the role of dopamine receptors in various cellular processes.
properties
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-15-8-4-5-12-20(15)17(21)10-11-19-18(22)14-7-6-9-16(13-14)23-2/h6-7,9,13,15H,3-5,8,10-12H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIADJKTMYBBMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCNC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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